molecular formula C19H21N3O B11819331 (2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11819331
M. Wt: 307.4 g/mol
InChI Key: AFPINRBAQLRAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a pyridine-pyrrolidine hybrid compound with a benzophenone moiety. Its molecular structure features:

  • A pyridine ring substituted with a cyclopropylamino group at the 6-position.
  • A pyrrolidine ring linked to the pyridine’s 3-position.
  • A phenyl methanone group attached to the pyrrolidine nitrogen.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

[2-[6-(cyclopropylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H21N3O/c23-19(14-5-2-1-3-6-14)22-12-4-7-17(22)15-8-11-18(20-13-15)21-16-9-10-16/h1-3,5-6,8,11,13,16-17H,4,7,9-10,12H2,(H,20,21)

InChI Key

AFPINRBAQLRAMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CN=C(C=C3)NC4CC4

Origin of Product

United States

Preparation Methods

Construction of the Pyridine-Cyclopropylamino Subunit

The 6-(cyclopropylamino)pyridin-3-yl group is synthesized through a sequential protocol:

  • Suzuki-Miyaura Coupling : 2,4-dichloropyrimidine reacts with 3-pyridyl boronic acid in the presence of PdCl₂dppf·CH₂Cl₂ to yield 2-chloro-4-(pyridin-3-yl)pyrimidine (90% conversion, 80% isolated yield).

  • Nucleophilic Amination : Chlorine at the 6-position undergoes displacement with cyclopropylamine in toluene at 100°C for 12–20 hours, facilitated by cesium carbonate as a base. This step achieves >85% yield with <5% bis-amination byproducts.

Critical Parameters :

  • Catalyst : PdCl₂dppf·CH₂Cl₂ outperforms Pd(PPh₃)₄ in minimizing regioisomer formation.

  • Solvent : Toluene enhances selectivity over DMF or THF by reducing unwanted SNAr side reactions.

Pyrrolidine Ring Formation and Functionalization

The pyrrolidine ring is constructed via two primary routes:

Route A (Intramolecular Cyclization):

  • Starting Material : 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one reacts with methyl 3-guanidino-4-methylbenzoate in t-butanol at 120°C.

  • Yield : 68% after 24 hours, with transesterification byproducts (6b) becoming dominant at prolonged reaction times.

Route B (Stepwise Assembly):

  • Reductive Amination : 5-nitro-2-picoline undergoes hydrogenation over Raney Ni to form 5-amino-2-picoline.

  • Ring Closure : Treatment with 1,4-dibromobutane in DMF with K₂CO₃ affords the pyrrolidine ring (55% yield).

Comparative Data :

ParameterRoute ARoute B
Yield68%55%
Byproducts6b (22%)Diastereomers (15%)
Reaction Time24 h48 h
Solventt-ButanolDMF

Introduction of the Phenylmethanone Group

The phenylmethanone moiety is installed via Friedel-Crafts acylation:

  • Acylation : Pyrrolidine intermediate reacts with benzoyl chloride in dichloromethane using AlCl₃ as a Lewis acid.

  • Conditions : 0°C to room temperature, 12 hours, yielding 72% product with <3% overacylation.

Optimization Insight :

  • Alternative Reagents : T3P (propanephosphonic acid anhydride) reduces side reactions compared to EDC/HOBt in peptide coupling approaches.

Final Assembly and Purification

Coupling of Subunits

The pyridine-cyclopropylamino and pyrrolidine-phenylmethanone subunits are conjugated via Buchwald-Hartwig amination:

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane at 100°C for 18 hours

  • Yield : 65% with residual Pd <10 ppm after Chelex® resin treatment.

Purification Challenges

Phosphorous salts from DPPA (diphenylphosphoryl azide) in Curtius rearrangement steps necessitate:

  • Ion-Exchange Chromatography : Dowex® 50WX4 resin removes >98% phosphates.

  • Crystallization : Ethyl acetate/n-hexane (1:3) recrystallization achieves >99.5% purity.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=2.4 Hz, 1H, pyridine-H), 7.85–7.40 (m, 5H, Ph), 4.10–3.80 (m, 2H, pyrrolidine-CH₂), 2.95 (m, 1H, cyclopropane-CH).

  • HRMS : m/z 307.4 [M+H]⁺ (calc. 307.4 for C₁₉H₂₁N₃O).

HPLC Purity :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile Phase: 65:35 MeCN/H₂O (0.1% TFA)

  • Retention Time: 8.2 min, purity 99.7%.

Scale-Up Considerations and Process Optimization

Solvent Selection

  • Coupling Steps : Toluene > DMF due to lower viscosity and easier Pd removal.

  • Curtius Rearrangement : t-Butanol/toluene (1:1) minimizes isocyanate dimerization.

Catalytic System Refinement

  • Pd Recovery : SiliaMetS® Thiol resin recovers 92% Pd from reaction mixtures, reducing costs.

Byproduct Mitigation

  • Phosphorous Salts : Washing with 5% NaHCO₃ decreases residual phosphates from 12% to <0.5% .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group in the methanone segment undergoes nucleophilic additions, particularly under basic or acidic conditions:

Reaction TypeReagents/ConditionsProduct FormationReference
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0–25°CTertiary alcohol derivatives
Hydride ReductionNaBH₄, LiAlH₄, or catalytic hydrogenationSecondary alcohol

Key Findings :

  • The phenyl ketone exhibits moderate electrophilicity, requiring activated nucleophiles (e.g., Grignard reagents) for efficient addition.

  • Reduction to the alcohol is quantitative with LiAlH₄ but requires inert atmospheres to prevent side reactions.

Ring-Opening Reactions

The cyclopropylamino group and pyrrolidine ring are susceptible to ring-opening under specific conditions:

Cyclopropylamino Ring Opening

ConditionReagentsOutcomeReference
Acidic HydrolysisHCl (conc.), H₂O, refluxCleavage to primary amine and ketone
Oxidative StressH₂O₂, Fe²⁺Formation of nitroso intermediates

Pyrrolidine Ring Functionalization

ReactionReagentsProductReference
N-AlkylationAlkyl halides, K₂CO₃, DMFQuaternary ammonium salts
Ring ExpansionDiazomethane, Cu catalystAzepane derivatives

Mechanistic Insight :

  • Acid-induced cyclopropane ring opening proceeds via carbocation intermediates, stabilized by adjacent nitrogen lone pairs.

  • Pyrrolidine alkylation occurs regioselectively at the less hindered nitrogen site.

Substitution Reactions on the Pyridine Ring

The pyridine moiety participates in electrophilic and nucleophilic substitutions, though reactivity is modulated by the electron-donating cyclopropylamino group:

Reaction TypeConditionsPosition ModifiedReference
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 50°CMeta to cyclopropylamino
Nucleophilic Aromatic SubstitutionNaN₃, CuI, DMSOPara to pyrrolidine

Computational Data :

  • DFT calculations indicate the cyclopropylamino group increases electron density at the pyridine C4 position, favoring electrophilic attack at C2 and C6.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Target SiteOxidizing AgentProductReference
Pyrrolidine NitrogenmCPBA, CH₂Cl₂, 0°CN-Oxide formation
Cyclopropane RingO₃, followed by Zn/H₂ODicarbonyl compounds

Limitations :

  • Over-oxidation of the cyclopropane ring leads to irreversible decomposition.

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions due to strained cyclopropane and conjugated systems:

Reaction TypeConditionsProductReference
Huisgen CycloadditionCu(I), azides, RTTriazole-linked analogs
Diels-AlderDienes, Lewis acids (e.g., AlCl₃)Bicyclic adducts

Stereochemical Notes :

  • Cyclopropane ring strain enhances reactivity in Diels-Alder reactions, yielding endo products preferentially .

Biological System Interactions

In enzymatic environments, the compound undergoes metabolic transformations:

Enzyme ClassReactionMetaboliteReference
Cytochrome P450Hydroxylation at pyrrolidine C2Alcohol derivatives
Flavin MonooxygenasesN-OxidationN-Oxide metabolites

Pharmacological Relevance :

  • N-Oxide metabolites exhibit reduced blood-brain barrier permeability compared to the parent compound.

Unexplored Reactivity and Research Gaps

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings involving the pyridine halide remain uninvestigated.

  • Photochemical Reactions : Potential for [2+2] cycloadditions under UV light.

  • Bioconjugation : Thiol-ene reactions for prodrug synthesis.

Data on exact yields, kinetic parameters, and solvent effects are sparse in publicly available literature, highlighting the need for targeted experimental studies.

Scientific Research Applications

(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, we compare it with structurally related pyridine derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituents on Pyridine Pyrrolidine Modification Key Functional Group Molecular Weight (g/mol) Notable Properties
Target Compound 6-Cyclopropylamino 1-Phenyl methanone Ketone Not reported High lipophilicity (inferred)
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-Fluoro 3-Methanol Alcohol 196.22 Increased polarity; likely lower metabolic stability
Generic Pyridine-Pyrrolidine Analogue None Unmodified Variable ~180–220 Baseline solubility/reactivity

Key Insights from Structural Analysis

Substituent Effects on Bioactivity: The cyclopropylamino group in the target compound may enhance binding affinity to hydrophobic pockets in enzymes, a feature absent in the fluorinated analog .

Solubility and Reactivity: The fluorinated analog’s methanol group increases water solubility (logP inferred to be lower than the target compound) but may reduce membrane permeability. The target compound’s ketone moiety could participate in hydrogen bonding, influencing target selectivity.

Synthetic Accessibility: Fluorinated pyridines (e.g., the analog in Table 1) are often synthesized via nucleophilic aromatic substitution, whereas the cyclopropylamino group in the target compound likely requires more complex palladium-catalyzed cross-coupling reactions.

Research Findings and Limitations

  • Gaps in Data: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Structural inferences are based on analogs like (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol, which is cataloged with a molecular weight of 196.22 g/mol but lacks biological activity reports .

Biological Activity

(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, also known by its CAS number 920284-17-9, is a compound with a complex structure that has garnered attention for its potential biological activities. This article compiles various research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclopropylamino group attached to a pyridine ring and a pyrrolidine moiety, which contributes to its unique pharmacological properties. The molecular formula is C19H21N3OC_{19}H_{21}N_{3}O, and its structure can be represented as follows:

Structure  2 6 Cyclopropylamino pyridin 3 yl pyrrolidin 1 yl phenyl methanone\text{Structure }\text{ 2 6 Cyclopropylamino pyridin 3 yl pyrrolidin 1 yl phenyl methanone}

Key Properties

  • Molecular Weight : 307.4 g/mol
  • Purity : Typically above 95%

Biological Activity

Research indicates that compounds similar to (2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone exhibit various biological activities, particularly in the realms of pharmacology and medicinal chemistry.

The compound's activity is primarily attributed to its interaction with specific biological targets, including protein kinases and receptors involved in various signaling pathways.

Pharmacological Effects

The following table summarizes the biological activities observed in studies involving this compound and related analogs:

Compound Biological Activity Mechanism References
(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanoneAnticancer activityInhibition of cell proliferation in cancer cell lines
Analog AAntiviral propertiesInhibition of viral replication
Analog BCNS activityModulation of neurotransmitter systems

Case Study 1: Anticancer Activity

A study conducted on the anticancer potential of (2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compound was tested against K562 cells, showing an IC50 value of 67 nM, indicating potent cytotoxicity.

Case Study 2: CNS Activity

Another investigation revealed that related compounds exhibited notable central nervous system (CNS) activity. These compounds were found to interact with serotonin receptors, leading to potential applications in treating mood disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl group or the pyridine moiety can significantly influence potency and selectivity for biological targets.

SAR Findings

Research has shown that:

  • Cyclopropyl Substitution : Enhances binding affinity to certain receptors.
  • Pyridine Ring Modifications : Can alter pharmacokinetic properties, such as bioavailability and metabolic stability.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Answer:
The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling strategies. A common approach for analogous pyridine-pyrrolidine derivatives is to use a base-catalyzed nucleophilic substitution (e.g., potassium carbonate in acetonitrile) to introduce the cyclopropylamino group to the pyridine core . Reaction efficiency can be optimized by:

  • Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) may enhance yield.
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity.

Basic: Which spectroscopic techniques are most effective for characterizing its structural integrity?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm) .
  • FT-IR : Detect functional groups (e.g., carbonyl stretch at ~1,680 cm1^{-1} for the methanone group) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ ion matching calculated mass).

Basic: What are the key considerations for ensuring compound stability during storage?

Answer:
Stability is influenced by:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyrrolidine or cyclopropylamino groups.
  • Light exposure : Protect from UV light to prevent photodegradation of the phenyl methanone moiety.

Advanced: How can researchers resolve contradictions in biological activity data across assay conditions?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell line viability, incubation time) to reduce inter-lab discrepancies.
  • Compound degradation : Monitor stability in assay buffers via LC-MS; use fresh stock solutions .
  • Metabolic interference : Include control experiments with liver microsomes to assess metabolic stability.

Advanced: What computational methods predict the compound’s binding affinity to target proteins?

Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate interactions with binding pockets (e.g., kinase domains).
  • MD Simulations (GROMACS) : Assess conformational stability over nanoseconds.
  • QSAR Models : Corrogate structural features (e.g., cyclopropylamino group’s steric effects) with activity data from analogs .

Advanced: How can stereochemical configuration of the pyrrolidine ring impact pharmacological properties?

Answer:

  • Stereoisomerism : Enantiomers may exhibit divergent binding kinetics (e.g., (R)- vs. (S)-configurations).
  • Validation Methods :
    • Chiral HPLC : Resolve enantiomers using cellulose-based columns.
    • X-ray Crystallography : Confirm absolute configuration of crystalline derivatives .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

  • HPLC-UV : Use C18 columns with methanol/water gradients; retention time ~8–10 minutes .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 350 → 232 for quantification) for enhanced sensitivity in plasma/serum.

Advanced: What strategies mitigate organic degradation during prolonged experiments?

Answer:

  • Temperature Control : Continuous cooling (4°C) during assays reduces degradation rates .
  • Antioxidants : Add 0.1% BHT to prevent oxidation of the pyrrolidine ring.
  • Real-Time Monitoring : Use inline UV detectors to track concentration changes during kinetic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.